(4-benzhydrylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid
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Overview
Description
(4-benzhydrylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidine ring, and a benzhydryl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzhydrylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the benzhydryl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4-benzhydrylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using specific reducing agents under controlled conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used
Scientific Research Applications
(4-benzhydrylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential for forming new compounds.
Biology: Investigated for its potential biological activities, including interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of (4-benzhydrylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N3O.C2H2O4/c1-27(25-28-11-5-2-6-12-28)26-34-19-17-31(18-20-34)33(37)36-23-21-35(22-24-36)32(29-13-7-3-8-14-29)30-15-9-4-10-16-30;3-1(4)2(5)6/h2-16,25,31-32H,17-24,26H2,1H3;(H,3,4)(H,5,6)/b27-25+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNZEOGSORSSNK-RWWUOWAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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